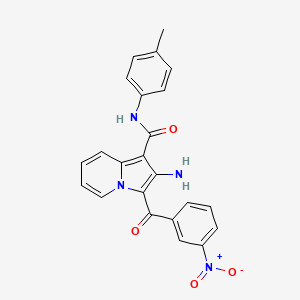

2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Beschreibung

2-Amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group at position 1, a 3-nitrobenzoyl substituent at position 3, and a 2-amino group on the indolizine core. The carboxamide nitrogen is bonded to a 4-methylphenyl ring, contributing to the molecule’s lipophilicity. Its molecular formula is C₂₃H₁₈N₄O₄, with a molecular weight of 414.42 g/mol.

Eigenschaften

IUPAC Name |

2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-8-10-16(11-9-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-5-4-6-17(13-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCUQYIBANTBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.

Introduction of the Nitrobenzoyl Group: This step may involve nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

Attachment of the Amino and Carboxamide Groups: These functional groups can be introduced through amination and amidation reactions, respectively, using reagents like amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at specific positions on the indolizine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs to affect replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Structural Analogues

The compound’s structural analogues differ primarily in substituent positions and functional groups. Key comparisons are summarized below:

Key Observations:

Substituent Position Effects: The 3-nitrobenzoyl group (target compound) vs. 4-nitrobenzoyl () alters electronic distribution. 4-Methylphenyl (target) vs.

Functional Group Modifications :

- 4-Ethylphenyl () increases hydrophobicity compared to the target’s methyl group, which may improve membrane permeability but reduce aqueous solubility .

- 4-Methoxybenzoyl () introduces an electron-donating group, contrasting with the nitro group’s electron-withdrawing nature, which could modulate reactivity in electrophilic substitution reactions .

Impact of Substituent Modifications on Physicochemical Properties

Lipophilicity (logP) :

- The 4-ethylphenyl analogue (logP estimated >3.5) is more lipophilic than the target compound (logP ~2.9), while the 2-chlorophenyl derivative (logP ~3.1) balances polarity and lipophilicity .

Solubility :

- Nitro groups generally reduce solubility in polar solvents. The 3-nitrobenzoyl substituent (target) may confer lower solubility than the 4-methoxybenzoyl analogue (), which benefits from the methoxy group’s polarity .

Biologische Aktivität

2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its complex structure and notable biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly as a selective agonist of cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and plays a crucial role in modulating immune responses and pain perception.

- Molecular Formula : C29H24N4O4

- Molecular Weight : 414.421 g/mol

- InChI Key : HGCUQYIBANTBSZ-UHFFFAOYSA-N

- Solubility : Limited in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.

- Melting Point : 202-204 °C

Synthesis

The synthesis of 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves multiple steps, including:

- Reaction of a benzimidazole with a nitrobenzoic acid derivative.

- Reductive amination to attach the p-tolyl group to the indolizine scaffold.

- Purification through column chromatography.

2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide acts primarily as a selective agonist of CB2 receptors . This interaction has significant implications for its anti-inflammatory and analgesic properties.

In Vitro Studies

Research has demonstrated that this compound:

- Inhibits the production of pro-inflammatory cytokines and chemokines , indicating potential as an anti-inflammatory agent.

- Reduces nociceptive behaviors in various animal models, suggesting its effectiveness in pain management.

Case Studies

- Anti-inflammatory Effects : In a study examining the effects of the compound on immune cells, it was found to significantly reduce levels of TNF-alpha and IL-6, two key cytokines involved in inflammatory responses.

- Analgesic Properties : Animal model studies have shown that administration of the compound led to a marked decrease in pain-related behaviors, supporting its potential use in treating chronic pain conditions.

Toxicity and Safety

While preliminary studies indicate that 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is not genotoxic, comprehensive toxicity assessments are lacking. Long-term effects on human health remain unknown, warranting further investigation.

Applications in Research

The compound's properties suggest potential applications in:

- Treatment of inflammatory diseases such as inflammatory bowel disease and multiple sclerosis .

- Development of novel analgesics for chronic pain management.

Current State of Research

Research on 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is still emerging. Several studies are ongoing to explore its pharmacological profiles and therapeutic potentials across various disease models.

Limitations and Future Directions

Despite promising results, limitations exist regarding the understanding of its long-term safety profile and efficacy in clinical settings. Future research should focus on:

- Comprehensive toxicity studies.

- Clinical trials to evaluate therapeutic efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.